3-bromo-7-methoxy-4-methyl-2H-chromen-2-one

描述

Structural Characteristics of Brominated Coumarin Derivatives

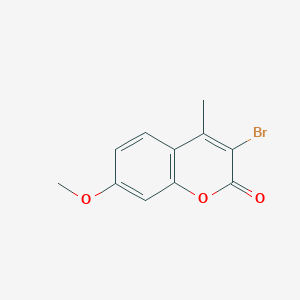

The structural framework of this compound exemplifies the sophisticated molecular architecture achievable through selective functionalization of the coumarin nucleus. The compound features a benzopyran-2-one core structure, wherein the benzene ring is fused to an α-pyrone ring, creating the characteristic chromenone system that defines all coumarin derivatives. The specific substitution pattern in this molecule places a bromine atom at the 3-position, directly adjacent to the carbonyl group, which significantly influences the compound's reactivity profile by creating an α-bromocarbonyl functionality known for its high reactivity toward nucleophilic displacement reactions.

The methoxy group positioned at the 7-position contributes both electronic and steric effects to the overall molecular behavior. Spectroscopic analysis reveals that this methoxy substituent appears as a characteristic singlet in proton nuclear magnetic resonance spectroscopy at approximately 3.8-4.0 parts per million, while in carbon-13 nuclear magnetic resonance spectroscopy, the methoxy carbon appears in the typical aliphatic region. The electron-donating nature of the methoxy group affects the electronic distribution within the aromatic system, potentially influencing both the compound's stability and its susceptibility to various chemical transformations.

The methyl group at position 4 represents another crucial structural element that contributes to the compound's unique properties. This substitution creates steric hindrance that can influence the accessibility of nearby positions for chemical reactions while also affecting the overall molecular conformation. The combination of these three substituents - bromine, methoxy, and methyl - creates a molecule with distinct physical and chemical properties that differentiate it from other coumarin derivatives.

Table 1: Comparative Structural Data of Brominated Coumarin Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Additional Substituents | Melting Point |

|---|---|---|---|---|---|

| This compound | C11H9BrO3 | 269.09 | 3 | 7-methoxy, 4-methyl | Not specified |

| 3-Bromo-7-hydroxy-4-methylchromen-2-one | C10H7BrO3 | 255.06 | 3 | 7-hydroxy, 4-methyl | Not specified |

| 3-Bromoacetylcoumarin | C11H7BrO3 | 267.08 | Acetyl side chain | None | 165°C |

Infrared spectroscopy provides additional structural confirmation, with characteristic absorption bands appearing at specific frequencies that correspond to the various functional groups present in the molecule. The lactone carbonyl group typically exhibits a strong absorption around 1700-1750 wavenumbers per centimeter, while the methoxy group shows characteristic carbon-oxygen-carbon stretching vibrations in the 1250-1300 wavenumbers per centimeter region. These spectroscopic signatures serve as reliable fingerprints for compound identification and purity assessment.

Mass spectrometry analysis further confirms the structural assignment, with the molecular ion peak appearing at mass-to-charge ratio 269, accompanied by characteristic fragmentation patterns that include loss of the methoxy group and bromine atom under electron impact ionization conditions. The isotopic pattern observed in mass spectrometry also reflects the presence of bromine, which exists as two naturally occurring isotopes with a characteristic 1:1 ratio that appears as a doublet in the mass spectrum.

The three-dimensional structure of the molecule has been investigated through computational methods and crystallographic studies, revealing important information about bond lengths, angles, and overall molecular geometry. The chromenone system maintains a planar configuration, while the substituents adopt orientations that minimize steric interactions while maximizing favorable electronic interactions. This structural information proves crucial for understanding the compound's reactivity patterns and for designing synthetic strategies that take advantage of its unique structural features.

Historical Context of Coumarin-Based Compound Research

The historical development of coumarin chemistry traces its origins to the early nineteenth century, establishing a foundation that would eventually lead to the synthesis and investigation of complex derivatives such as this compound. The journey began in 1820 when A. Vogel of Munich first isolated coumarin from tonka beans, initially mistaking it for benzoic acid before recognizing its unique chemical identity. This seminal discovery occurred simultaneously with independent work by Nicholas Jean Baptiste Gaston Guibourt of France, who not only isolated the compound but also correctly identified it as a novel substance, subsequently naming it "coumarine" in a presentation to the Académie Royale de Médecine.

The synthetic breakthrough that would revolutionize coumarin chemistry came in 1868 through the pioneering work of English chemist William Henry Perkin, who successfully synthesized coumarin using what would later become known as the Perkin reaction. This achievement represented the first successful application of synthetic organic chemistry to reproduce a naturally occurring aromatic compound, establishing coumarin as one of the earliest examples of synthetic fragrance materials. Perkin's method involved the reaction between salicylaldehyde and acetic anhydride, a process that demonstrated the feasibility of creating complex aromatic compounds through controlled chemical synthesis rather than relying solely on natural extraction.

The significance of Perkin's synthetic coumarin extended far beyond academic curiosity, as it found immediate commercial application in the perfume industry. The fragrance house Houbigant recognized the potential of synthetic coumarin and incorporated it into Fougère Royale in 1882, marking the first time a synthetic molecule was deliberately used in commercial perfumery. This application demonstrated that synthetic compounds could not only replicate natural fragrances but could also enhance and modify them to create entirely new olfactory experiences.

Table 2: Timeline of Coumarin Research Milestones

| Year | Researcher | Achievement | Significance |

|---|---|---|---|

| 1820 | A. Vogel | First isolation from tonka beans | Discovery of natural coumarin |

| 1820 | N.J.B.G. Guibourt | Independent isolation and naming | Established "coumarine" nomenclature |

| 1868 | William Henry Perkin | First synthetic synthesis | Pioneered synthetic aromatic chemistry |

| 1882 | Paul Parquet (Houbigant) | First commercial fragrance use | Launched synthetic perfumery era |

| 20th Century | Various researchers | Brominated derivatives development | Advanced functional coumarin chemistry |

The twentieth century witnessed an explosion of research into coumarin derivatives, driven by the recognition that structural modifications could dramatically alter biological and chemical properties. Researchers began systematically exploring the effects of various substituents on the coumarin core, leading to the development of anticoagulant compounds such as warfarin and dicoumarol, which demonstrated the therapeutic potential of modified coumarin structures. These discoveries established coumarins as a privileged scaffold in medicinal chemistry, encouraging further investigation into structurally diverse derivatives.

The development of brominated coumarin derivatives represented a significant advancement in synthetic methodology, as the introduction of halogen atoms provided new opportunities for further chemical modification through cross-coupling reactions and nucleophilic substitution processes. The bromine atom serves as an excellent leaving group, enabling the construction of more complex molecular architectures through palladium-catalyzed coupling reactions and other modern synthetic transformations. This reactivity has made brominated coumarins valuable synthetic intermediates for accessing a wide range of structurally diverse compounds.

Research into methoxy-substituted coumarins has revealed important structure-activity relationships that guide the design of new derivatives with enhanced properties. The electron-donating nature of methoxy groups affects both the electronic properties of the aromatic system and the compound's interaction with biological targets, making methoxy substitution a valuable tool for fine-tuning molecular properties. The combination of bromine and methoxy substituents in compounds such as this compound represents the culmination of decades of research into optimal substitution patterns for achieving desired chemical and biological properties.

Contemporary research continues to build upon this historical foundation, with modern analytical techniques providing unprecedented insights into the structure-property relationships that govern coumarin behavior. Advanced spectroscopic methods, computational chemistry, and high-throughput synthesis techniques have accelerated the pace of discovery while enabling the investigation of increasingly complex coumarin derivatives. The historical trajectory from simple natural product isolation to sophisticated synthetic derivative design illustrates the evolution of organic chemistry as a discipline and demonstrates how fundamental discoveries can lead to practical applications across multiple fields of research and industry.

属性

IUPAC Name |

3-bromo-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6-8-4-3-7(14-2)5-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZBRXUEBMKFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518480 | |

| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75908-67-7 | |

| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination Using N-Bromosuccinimide (NBS)

- Substrate : 7-Methoxy-4-methylcoumarin

- Brominating agent : NBS (1.1–2.2 equivalents)

- Solvent : Dichloromethane (DCM) or chloroform

- Catalyst : Dibenzoyl peroxide (DBP, 1–5 mol%)

- Temperature : 0°C to reflux (25–60°C)

- Reaction time : 10 minutes to 24 hours

Procedure :

NBS is added to a stirred solution of 7-methoxy-4-methylcoumarin in DCM or chloroform. The reaction is initiated by DBP under controlled temperatures. For example:

- Short-duration method : 71% yield in 10 minutes at 0°C in DCM.

- Extended method : 40% yield after 5 hours in chloroform at reflux.

- Solvent choice significantly impacts yield (DCM > chloroform).

- Excess NBS leads to di-brominated byproducts (e.g., 3,6-dibromo derivatives).

Direct Bromination with Elemental Bromine

- Substrate : 7-Methoxy-4-methylcoumarin

- Brominating agent : Bromine (Br₂, 1.1–1.5 equivalents)

- Solvent : Chloroform or glacial acetic acid

- Temperature : 0–5°C (controlled addition)

- Reaction time : 6–24 hours

Procedure :

Bromine is added dropwise to a chilled solution of the coumarin precursor. For instance:

- Low-temperature method : 63% yield after 6 hours at 0–5°C in chloroform.

- Acidic conditions : Bromine in acetic acid produces 3-bromo-7-methoxy-4-methylcoumarin alongside 3,6-dibromo byproducts (≈20% yield).

- Glacial acetic acid enhances electrophilic substitution but increases di-bromination risk.

- Requires strict temperature control to minimize side reactions.

Comparative Analysis of Methods

| Parameter | NBS in DCM | NBS in Chloroform | Br₂ in Chloroform | Br₂ in Acetic Acid |

|---|---|---|---|---|

| Yield | 71% | 40% | 63% | 20% (major) + byproducts |

| Reaction Time | 10 minutes | 5 hours | 6 hours | 24 hours |

| Byproducts | Minimal | Di-brominated compounds | Minimal | Di-brominated compounds |

| Scalability | High | Moderate | Moderate | Low |

Industrial-Scale Considerations

- Continuous flow reactors improve efficiency for large-scale NBS bromination, reducing reaction times and byproduct formation.

- Solvent recovery systems are critical for cost-effective production, with DCM being preferable due to easier recycling.

Key Challenges & Optimizations

- Selectivity : Excess brominating agents or prolonged reaction times favor di-substitution. Stoichiometric control and low temperatures mitigate this.

- Catalyst loading : Higher DBP concentrations (5 mol%) accelerate NBS reactions but may degrade heat-sensitive substrates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the mono-brominated product from mixtures.

化学反应分析

Types of Reactions

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction Reactions: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution Reactions: Formation of 3-azido-7-methoxy-4-methyl-2H-chromen-2-one, 3-thiocyanato-7-methoxy-4-methyl-2H-chromen-2-one, or 3-amino-7-methoxy-4-methyl-2H-chromen-2-one.

Oxidation Reactions: Formation of 7-methoxy-4-methylcoumarin-3-carboxylic acid or 7-methoxy-4-methylcoumarin-3-aldehyde.

Reduction Reactions: Formation of 3-bromo-7-methoxy-4-methyl-2,3-dihydro-2H-chromen-2-one.

科学研究应用

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities. It can act as a lead compound for developing new therapeutic agents.

Medicine: Explored for its anticoagulant properties and potential use in treating cardiovascular diseases.

作用机制

The mechanism of action of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s key substituents are:

- Bromine at position 3.

- Methoxy group at position 7.

- Methyl group at position 4.

Comparisons with analogs highlight how substituent positions and types influence physical, chemical, and biological properties:

Table 1: Structural Comparison of Selected Brominated Coumarins

Reactivity Insights:

Spectroscopic and Physical Properties

Table 2: Comparative Physical and Spectral Data

生物活性

3-Bromo-7-methoxy-4-methyl-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This compound is characterized by a bromine atom at the third position, a methoxy group at the seventh, and a methyl group at the fourth position of the chromenone ring. Its molecular formula is C12H11BrO3. Research indicates that it exhibits significant pharmacological potential, particularly in the fields of oncology, microbiology, and pharmacology.

The biological activity of this compound is mediated through various biochemical pathways:

Enzyme Inhibition

This compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it binds to DNA gyrase, an enzyme essential for bacterial DNA replication, demonstrating antibacterial properties.

Induction of Apoptosis

In cancer cells, this compound induces apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes. This mechanism suggests its potential as an anticancer agent.

Modulation of Cholinergic Signaling

The compound inhibits acetylcholinesterase, enhancing cholinergic signaling which could have implications for neurodegenerative diseases.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : In vitro studies have shown its ability to inhibit tumor growth and induce cell death in cancer models such as Ehrlich ascites carcinoma.

- Anti-inflammatory Effects : At low doses, it exhibits anti-inflammatory and antioxidant activities, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antitumor Activity : A study involving this compound showed significant antitumor activity against cancer cell lines. The mechanism involved apoptosis induction through caspase activation.

- Antibacterial Efficacy : Another research highlighted its antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

Pharmacokinetics and Metabolism

This compound is primarily metabolized by cytochrome P450 enzymes in the liver. The resulting metabolites may exhibit distinct biological activities, influencing metabolic pathways and drug interactions.

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : Therapeutic effects such as anti-inflammatory and antioxidant activities.

- High Doses : Toxic effects including hepatotoxicity and nephrotoxicity have been observed in animal models.

The compound undergoes various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized.

These reactions allow for the synthesis of novel derivatives that may enhance biological activity or target specificity.

Comparative Analysis with Related Compounds

Here is a comparison table highlighting structural similarities and unique aspects among related coumarin compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-hydroxycoumarin | Hydroxyl group at position 7 | Known for anticoagulant properties |

| 4-methylcoumarin | Methyl group at position 4 | Exhibits fluorescence properties |

| 3-(bromoacetyl)coumarin | Bromine and acetyl groups | Used in studies related to enzyme inhibition |

| 6-bromo-4-hydroxycoumarin | Hydroxyl group at position 4 | Demonstrates neuroprotective effects |

常见问题

Q. What synthetic routes are commonly employed to prepare 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one?

Answer: The synthesis typically involves functionalization of the chromenone core via electrophilic substitution or alkylation. Key strategies include:

- Bromination at the 3-position : Electrophilic bromination using reagents like in the presence of Lewis acids (e.g., ) under anhydrous conditions. This method is analogous to bromination protocols for related chromenones .

- Etherification of 7-hydroxy precursors : Methoxy groups are introduced via Williamson ether synthesis using methyl iodide or dimethyl sulfate under basic conditions (e.g., ) .

Q. Table 1. Representative Synthetic Routes

| Step | Reactants/Conditions | Target Position | Yield Range | Reference |

|---|---|---|---|---|

| Bromination | NBS, , 0–5°C | C3 | 60–75% | |

| Methoxylation | , , DMF | C7 | 80–90% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- : Key signals include the methoxy singlet (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and the chromenone lactone carbonyl (δ 160–165 ppm in ) .

- Mass Spectrometry (MS) : ESI-MS typically shows peaks at m/z 283 (for CHBrO) with isotopic patterns confirming bromine .

- IR Spectroscopy : Strong absorption at ~1700–1750 cm for the lactone carbonyl and 1250–1300 cm for C-O-C (methoxy) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in brominated chromenones?

Answer: SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and halogen positioning. For example:

- Bromine placement : Anomalous dispersion effects in diffraction data confirm the 3-bromo substitution .

- Hydrogen bonding : Methoxy and lactone groups often form intermolecular interactions, stabilizing crystal packing .

Methodology :

Collect high-resolution (<1.0 Å) data using synchrotron radiation.

Refine using SHELXL with restraints for disordered substituents.

Q. How to address discrepancies in 1H NMR^1\text{H NMR}1H NMR data for derivatives of this compound?

Answer: Conflicting NMR signals may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Deuterated solvent screening : Compare DMSO-d vs. CDCl to identify solvent-dependent shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - couplings .

- Dynamic NMR (VT-NMR) : Detect tautomeric equilibria by varying temperature (e.g., 25–80°C) .

Example : A 7-methoxy group in DMSO-d may deshield adjacent protons by 0.2–0.5 ppm compared to CDCl .

Q. What experimental designs are effective for studying bioactivity in chromenone analogs?

Answer:

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli .

- Structure-Activity Relationship (SAR) : Compare brominated vs. non-brominated analogs to assess halogen impact on potency .

- Molecular docking : Use crystallographic data to model interactions with target enzymes (e.g., cytochrome P450) .

Q. Table 2. Bioactivity Data for Related Compounds

| Compound | Bioassay | IC (µM) | Reference |

|---|---|---|---|

| 3-Bromo-7-methoxy analog | Antimicrobial | 12.5 | |

| Non-brominated analog | Antimicrobial | >50 |

Q. How to optimize regioselectivity during bromination of chromenone derivatives?

Answer:

- Directing groups : Methoxy at C7 electronically deactivates the ring, directing bromine to C3 via meta-directing effects .

- Solvent control : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions .

- Catalysts : Use to stabilize bromonium ion intermediates, favoring C3 substitution .

Critical Note : Confirm regiochemistry via NOESY (nuclear Overhauser effect) to detect spatial proximity between bromine and adjacent protons .

Data Contradiction Analysis

Example Issue : Discrepant melting points reported for derivatives.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。